molecular formula C23H21NO3 B15152005 Ethyl 4-[(diphenylacetyl)amino]benzoate CAS No. 23988-51-4

Ethyl 4-[(diphenylacetyl)amino]benzoate

Cat. No.: B15152005
CAS No.: 23988-51-4
M. Wt: 359.4 g/mol
InChI Key: DSZNABIJXKRGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(diphenylacetyl)amino]benzoate is a chemical compound built on the versatile para-aminobenzoic acid (PABA) scaffold, a structure recognized as a privileged building block in medicinal chemistry for designing novel bioactive molecules . Derivatives of PABA, such as this compound, are frequently investigated for a wide spectrum of biological activities due to the synthetic accessibility of the core structure and its favorable drug-like properties, including being generally well-tolerated and easily absorbed . Researchers utilize this and similar PABA analogs in the discovery and development of new therapeutic agents, with historical and ongoing research applications spanning antimicrobial, anticancer, and anti-Alzheimer's agents . Specifically, PABA-based molecules have been extensively explored as acetylcholinesterase (AChE) inhibitors for addressing cognitive decline in Alzheimer's disease, as well as in the design of classic antifolate drugs like methotrexate which target dihydrofolate reductase (DHFR) in cancer treatment . The structure features a diphenylacetyl group linked through an amide bond to an ethyl ester of 4-aminobenzoic acid, making it a candidate for further synthetic modification or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only and is not classified or sold for human consumption, diagnostic use, or any therapeutic application.

Properties

CAS No.

23988-51-4

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C23H21NO3/c1-2-27-23(26)19-13-15-20(16-14-19)24-22(25)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,24,25)

InChI Key

DSZNABIJXKRGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(diphenylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(diphenylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-[(diphenylacetyl)amino]benzoate belongs to a broader class of ethyl 4-substituted-aminobenzoate derivatives. Key structural analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 4-[(trifluoroacetyl)amino]benzoate CF₃CO⁻ 273.21 Enhanced electrophilicity; used in fluorinated materials
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate NH₂NHCS⁻ 269.31 Anticancer activity (26% inhibition at 100 μM)
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate Cl-C₆H₄-CH₂SCO⁻ 378.85 Potential antimicrobial applications
Ethyl 4-(dimethylamino)benzoate (CH₃)₂N⁻ 207.24 High reactivity in resin polymerization
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Br-C₆H₄-CH₂CO⁻ 378.22 Halogenated analog for photostability studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Thiosemicarbazide Derivatives (e.g., ): Exhibit notable anticancer activity, though efficacy is concentration-dependent.
Crystallographic and Physicochemical Properties
  • Crystal Packing: Derivatives like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate exhibit intermolecular hydrogen bonding (N–H⋯S), influencing solubility and melting points .
  • Lipophilicity : Diphenylacetyl and bromophenyl derivatives display higher logP values (~4.3–4.5) compared to trifluoroacetyl analogs (~3.8), correlating with membrane permeability .

Biological Activity

Ethyl 4-[(diphenylacetyl)amino]benzoate, also known by its CAS number 23988-51-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and effects.

PropertyDetails
Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
IUPAC Name Ethyl 4-[(2,2-diphenylacetyl)amino]benzoate
CAS Number 23988-51-4

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic markers. A notable study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on WRL68 liver cell lines, an IC50 value greater than 100 µg/mL was observed, indicating a relatively low cytotoxicity at higher concentrations. However, further investigation is warranted to understand the compound's selectivity towards cancerous cells versus normal cells .

Gastroprotective Activity

This compound has also been studied for its gastroprotective properties. In animal models, it demonstrated significant protective effects against ethanol-induced gastric mucosal lesions. The mechanism is attributed to its antioxidant activity, which enhances gastric wall mucus secretion and stabilizes pH levels in gastric contents.

Key Findings from Gastroprotective Studies

  • Increased Mucus Secretion : Enhanced mucus production was noted in treated groups.
  • Reduction in Gastric Lesions : A significant decrease in lesion area was observed compared to control groups.
  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It can bind to receptors that regulate apoptosis, leading to increased programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundBiological ActivityUnique Features
Ethyl 4-aminobenzoatePrecursor for synthesisBasic amine structure
Diphenylacetic acidAntimicrobial propertiesSimple carboxylic acid
BenzocaineLocal anestheticWell-known anesthetic properties

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 4-[(diphenylacetyl)amino]benzoate, and how can purity be confirmed?

  • Methodology : Synthesis typically involves coupling ethyl 4-aminobenzoate with diphenylacetyl chloride in anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts. For analogs, hydrazine hydrate in dioxane has been used for hydrazide formation .
  • Purification : Recrystallization from ethanol or chromatography (TLC monitoring).
  • Characterization : NMR (¹H/¹³C) confirms functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons). IR spectroscopy identifies amide N–H stretches (~3300 cm⁻¹) and C=O bands. Purity is validated via melting point analysis and HPLC .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation of a saturated solution in DCM/hexane.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters include R-factors (<5%), displacement ellipsoids, and hydrogen bonding networks. SHELXPRO interfaces with macromolecular data if needed .
  • Validation : Check for twinning using PLATON and validate geometry with Mogul (Cambridge Structural Database) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :
  • Data Collection : Ensure high-resolution data (<1.0 Å) to reduce noise. For twinned crystals, use TWINLAW in SHELXL to model twin domains .
  • Discrepancy Analysis : Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >3σ may indicate disorder; model alternate conformers with PART instructions in SHELXL .
  • Case Study : In a thiosemicarbazide analog (Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate), hydrogen bonding inconsistencies were resolved by refining anisotropic displacement parameters .

Q. What experimental design considerations are critical for evaluating the antitumor activity of this compound derivatives?

  • Methodology :
  • Dose Optimization : Start with IC₅₀ determination via MTT assays on cancer cell lines (e.g., HeLa). In a study, 100 μM of a thiosemicarbazide derivative inhibited 26% of cells, but higher doses (150 μM) reduced efficacy due to cytotoxicity .
  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to enzymes like topoisomerase II. Validate via enzyme inhibition assays (e.g., gel electrophoresis for DNA cleavage) .
  • Controls : Include cisplatin as a positive control and DMSO vehicle controls to isolate solvent effects .

Q. How can synthetic yields of this compound analogs be optimized while minimizing side reactions?

  • Methodology :
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of diphenylacetyl chloride to ethyl 4-aminobenzoate to account for moisture sensitivity.
  • Solvent Effects : Anhydrous THF or DMF improves coupling efficiency. For hydrazide derivatives, excess hydrazine hydrate (3 eq) in dioxane drives the reaction to completion .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Quench unreacted acyl chloride with ice-cold sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.